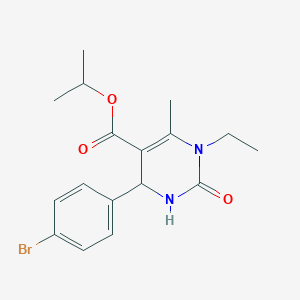![molecular formula C18H20N2O3S B4985950 4-methyl-N-{2-[(3-methylbenzyl)thio]ethyl}-3-nitrobenzamide](/img/structure/B4985950.png)
4-methyl-N-{2-[(3-methylbenzyl)thio]ethyl}-3-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methyl-N-{2-[(3-methylbenzyl)thio]ethyl}-3-nitrobenzamide is a chemical compound that has been widely studied for its potential use in scientific research. This compound is commonly referred to as MMB-ENEB, and it has been found to have a variety of interesting properties that make it useful for a range of different applications. In
Mecanismo De Acción
The mechanism of action of MMB-ENEB is not fully understood, but it is believed to involve the formation of a covalent bond between the compound and its target molecule. This covalent bond formation results in a change in the fluorescence properties of the compound, which can be used to monitor the interaction between MMB-ENEB and its target molecule.
Biochemical and Physiological Effects:
MMB-ENEB has been found to have minimal toxicity in vitro and in vivo. In addition, the compound has been shown to be stable in a variety of different biological environments, making it a useful tool for studying biological systems. MMB-ENEB has been found to be cell-permeable and can be used to visualize live cells without causing significant damage or toxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of MMB-ENEB is its high quantum yield and stability in biological environments. The compound is also relatively easy to synthesize and can be produced in large quantities. However, one of the limitations of MMB-ENEB is that it requires a specialized imaging system to visualize its fluorescence. Additionally, the compound may not be suitable for all biological systems, and further research is needed to fully understand its limitations.
Direcciones Futuras
There are a number of future directions for research on MMB-ENEB. One area of interest is the development of new applications for the compound. For example, MMB-ENEB could be used to study the interaction between proteins and lipid membranes, or to monitor the activity of ion channels in real-time. Additionally, further research is needed to fully understand the mechanism of action of MMB-ENEB and to develop new derivatives of the compound that may have improved properties for specific applications.
Métodos De Síntesis
MMB-ENEB can be synthesized using a variety of different methods, but one of the most common approaches is to use a palladium-catalyzed coupling reaction. This process involves reacting a thiol compound with an aryl halide in the presence of a palladium catalyst to form the desired product. The reaction is typically carried out under mild conditions and can be scaled up for large-scale production.
Aplicaciones Científicas De Investigación
MMB-ENEB has been found to be useful for a range of different scientific research applications. One of its primary uses is as a fluorescent probe for imaging biological systems. The compound has a high quantum yield and can be used to visualize cells and tissues with high resolution. Additionally, MMB-ENEB has been found to be useful for studying protein-protein interactions and enzyme activity. The compound can be used as a substrate for enzymes, and changes in fluorescence can be used to monitor enzymatic activity in real-time.
Propiedades
IUPAC Name |
4-methyl-N-[2-[(3-methylphenyl)methylsulfanyl]ethyl]-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-13-4-3-5-15(10-13)12-24-9-8-19-18(21)16-7-6-14(2)17(11-16)20(22)23/h3-7,10-11H,8-9,12H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYFQCHQMKDZILJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSCCNC(=O)C2=CC(=C(C=C2)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-{2-[(3-methylbenzyl)sulfanyl]ethyl}-3-nitrobenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{4-[5-(4-morpholinyl)-2-nitrophenyl]-1-piperazinyl}ethanol](/img/structure/B4985867.png)

![2-methoxy-1-[4-(4-methyl-2-nitrophenoxy)butoxy]-4-(1-propen-1-yl)benzene](/img/structure/B4985887.png)
![4-butoxy-N-{[(3-chlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B4985894.png)

![2-methyl-N-{1-[1-(3-methyl-2-buten-1-yl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B4985907.png)
![4-methoxy-3-{[(pentanoylamino)carbonothioyl]amino}benzoic acid](/img/structure/B4985913.png)

![3,4-diethoxy-N-[2-(1-piperidinyl)ethyl]benzamide](/img/structure/B4985927.png)
![N-(2-isopropyl-6-methylphenyl)-4-methyl-3-{[(4-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B4985938.png)
![N-(tert-butyl)-4-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)butanamide](/img/structure/B4985955.png)
![5-(5-isopropyl-4-methoxy-2-methylbenzylidene)-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B4985962.png)
![2,2'-[1-(4-methoxyphenyl)-2,3-butanediyl]bis-1H-benzimidazole](/img/structure/B4985972.png)
![ethyl 4-{[4-morpholinyl(oxo)acetyl]amino}benzoate](/img/structure/B4985983.png)